methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate
Description
Methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate is a synthetic organic compound characterized by a benzoate ester core substituted with an (E)-configured propenyl chain. Key functional groups include:
- Cyano group (–CN) at the β-position of the enone system.
- Oxo group (C=O) at the γ-position.
- 3-(Trifluoromethyl)anilino group attached to the ketone.
- Methyl ester at the para position of the benzene ring.
The E-configuration of the double bond ensures spatial arrangement critical for intermolecular interactions, such as hydrogen bonding and π-stacking.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c1-27-18(26)13-7-5-12(6-8-13)9-14(11-23)17(25)24-16-4-2-3-15(10-16)19(20,21)22/h2-10H,1H3,(H,24,25)/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEDZQHTCIAAJF-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles like hydroxide ions or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Biological Activities
The compound has shown promising biological activities, particularly in the following areas:
Antimicrobial Activity
Research has indicated that derivatives of methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate exhibit significant antimicrobial properties against various bacterial strains. For instance, studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antibiotics .
Anticancer Properties
The compound's structural features may contribute to its anticancer activity. Preliminary studies have indicated that it can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The trifluoromethyl group is hypothesized to enhance its interaction with biological targets involved in cancer progression .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that play crucial roles in metabolic pathways associated with diseases. This inhibition could lead to therapeutic applications in managing conditions such as diabetes and obesity.
Case Study 1: Antimicrobial Efficacy
In a study published in RSC Advances, several synthesized compounds similar to this compound were screened for antimicrobial activity. Compounds containing the trifluoromethyl moiety showed enhanced inhibition against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) as low as 6.25 µg/ml .
Case Study 2: Anticancer Activity
A separate investigation focused on the anticancer potential of this compound revealed that it could significantly reduce cell viability in various cancer cell lines. The mechanism was linked to the activation of apoptotic pathways, indicating its potential as a lead compound for developing new anticancer drugs .
Mechanism of Action
The mechanism of action of methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological pathways. Detailed studies on its mechanism of action are ongoing and may reveal new insights into its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness arises from its combination of electron-withdrawing groups (cyano, trifluoromethyl) and the ester moiety. Below, it is compared to three analogs listed in :
Compound 732252-99-2: 4-[[4-[2-Cyano-3-oxo-3-[[3-(trifluoromethyl)phenyl]amino]-1-propen-1-yl]-2-methoxyphenoxy]methyl]benzoic acid
- Structural Differences: Replaces the methyl ester with a benzoic acid group. Introduces a methoxyphenoxy linker.
- The methoxy group may alter electronic effects (e.g., resonance donation), influencing binding affinity in biological targets.
Compound 328130-65-0: 3,7-Dimethyl-1-{4-[(E)-2-phenyl-1-diazenyl]anilino}pyrido[1,2-a][1,3]benzimidazol-4-yl cyanide
- Structural Differences :
- Features a pyrido[1,2-a]benzimidazole core instead of a benzoate ester.
- Contains a diazenyl (–N=N–) group linked to a phenyl ring.
- Functional Implications :
Compound 328028-39-3: 5-Amino-N-(2-methoxyphenyl)-2-methylbenzene-1-sulfonamide
- Structural Differences: Replaces the enone-cyano system with a sulfonamide (–SO₂NH–) group. Includes a 2-methoxyphenyl substituent.
- Functional Implications :
Data Table: Key Structural and Functional Comparisons
| Compound ID | Core Structure | Key Functional Groups | Potential Applications |
|---|---|---|---|
| Target Compound | Benzoate ester | –CN, –CF₃, ester | Kinase inhibition, materials |
| 732252-99-2 | Benzoic acid | –CN, –CF₃, –COOH, methoxyphenoxy | Drug delivery, solubilizing agents |
| 328130-65-0 | Pyrido-benzimidazole | –CN, diazenyl, methyl groups | Optoelectronics, photoswitches |
| 328028-39-3 | Sulfonamide | –SO₂NH–, –OCH₃, –NH₂ | Enzyme inhibition |
Research Findings and Methodological Insights
- Structural Validation : Tools like SHELX and structure-validation protocols are critical for confirming the E-configuration and spatial arrangement of such compounds.
- Molecular Docking : AutoDock Vina could predict binding modes of the target compound versus analogs, leveraging differences in electron-withdrawing groups (e.g., –CF₃ vs. –OCH₃).
- Synthetic Considerations : The ester moiety in the target compound may offer synthetic flexibility (e.g., hydrolysis to carboxylic acid derivatives) compared to the rigid benzimidazole core of 328130-65-0.
Biological Activity
Methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate is a synthetic compound with potential biological activities that warrant detailed investigation. This compound, characterized by its unique structural features, has been studied for its pharmacological properties, including interactions with androgen receptors and implications in hormonal therapies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 480.43 g/mol. The compound features a benzoate structure with a cyano group and a trifluoromethyl group, contributing to its reactivity and biological activity.
Biological Activity Overview
Research indicates that this compound exhibits significant biological activities, particularly in the context of selective androgen receptor modulation. Below are key findings from various studies:
Androgen Receptor Modulation
- Binding Affinity : Studies have demonstrated that this compound binds effectively to androgen receptors, suggesting its potential as a selective androgen receptor modulator (SARM). This property is particularly relevant for applications in male contraception, where modulation of androgenic activity can occur without the adverse effects associated with traditional hormone therapies .
- Pharmacological Implications : The ability to selectively modulate androgen receptors opens avenues for therapeutic applications in conditions like androgen deficiency and certain cancers. Research indicates that derivatives of this compound may offer benefits in hormonal regulation while minimizing side effects.
Cytotoxicity and Safety Profiles
Investigations into the cytotoxic effects of this compound have shown promising results:
- Non-Cytotoxicity : In vitro studies reveal that the compound does not exhibit significant cytotoxic effects at therapeutic concentrations, indicating a favorable safety profile for potential clinical applications .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Highlights | Biological Activity |
|---|---|---|
| Methyl 4-methyl-3-(trifluoromethyl)benzoate | Methyl group at para position | Enhanced lipophilicity; limited SARM activity |
| Methyl 4-cyano-2-(trifluoromethyl)benzoate | Cyano group at ortho position | Different biological activity due to sterics |
| Methyl 4-fluoro-3-(trifluoromethyl)benzoate | Fluoro instead of cyano | Variation in electronic properties affecting reactivity |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 4-[(E)-2-cyano-3-oxo-3-[3-(trifluoromethyl)anilino]prop-1-enyl]benzoate, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via condensation reactions between methyl 4-formylbenzoate derivatives and cyanoacetamide intermediates. Key steps include:
- Knoevenagel condensation : Reacting aldehydes with cyanoacetamide under basic conditions (e.g., piperidine or ammonium acetate) at reflux temperatures in ethanol or toluene .
- Anilino group introduction : Coupling the intermediate with 3-(trifluoromethyl)aniline using coupling agents like EDCI/HOBt in DMF at room temperature .
- Critical parameters include pH control (to avoid premature hydrolysis of the ester group) and solvent polarity (to stabilize intermediates).
Q. What spectroscopic techniques are most effective for structural elucidation of this compound?
- Methodological Answer :
- NMR spectroscopy : H and C NMR identify the (E)-configuration of the propenyl chain (δ 7.5–8.5 ppm for vinyl protons) and confirm trifluoromethyl substitution via F NMR (δ -60 to -70 ppm) .
- IR spectroscopy : Stretching frequencies for the cyano group (~2200 cm), ester carbonyl (~1720 cm), and ketone (~1680 cm) validate functional groups .
- High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy.
Q. How should researchers handle stability challenges during storage and handling?
- Methodological Answer :
- Light sensitivity : Store in amber vials under inert gas (argon/nitrogen) to prevent photodegradation of the conjugated enone system .
- Moisture control : Use anhydrous solvents (e.g., THF, DMF) and molecular sieves during reactions to avoid ester hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate regioselectivity issues during cyclization or functionalization?
- Methodological Answer :
- Temperature modulation : Lower temperatures (0–5°C) favor kinetic control, reducing side products in trifluoromethylaniline coupling .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc)) improve regioselectivity in cross-coupling steps, as shown in analogous benzoate syntheses .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in enolate formation .
Q. What computational methods are suitable for predicting the compound’s reactivity or interaction with biological targets?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular docking : Use AutoDock Vina with crystal structures of target enzymes (e.g., kinases) to model binding interactions, leveraging the trifluoromethyl group’s hydrophobicity .
- MD simulations : Assess conformational stability of the propenyl chain in aqueous environments .
Q. How can environmental degradation pathways of this compound be systematically studied?
- Methodological Answer :
- Photolysis experiments : Expose the compound to UV light (254 nm) in aqueous/organic mixtures and monitor degradation via LC-MS .
- Biodegradation assays : Use soil microcosms or microbial consortia to identify metabolites (e.g., hydrolyzed benzoic acid derivatives) .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Dose-response normalization : Standardize assays (e.g., IC values) against reference inhibitors to account for batch variability .
- Meta-analysis : Cross-reference cytotoxicity data with structural analogs (e.g., trifluoromethyl-substituted benzoates) to identify SAR trends .
Q. How to design assays for evaluating enzyme inhibition mechanisms?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
